Acetylsalicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

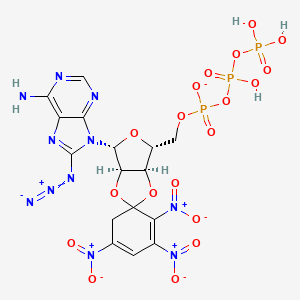

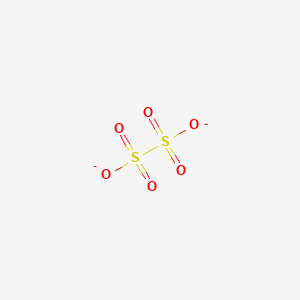

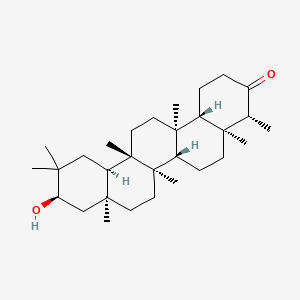

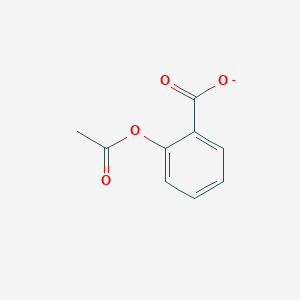

Acetylsalicylate is a benzoate that is the conjugate base of acetylsalicylic acid, arising from deprotonation of the carboxy group. It derives from a salicylate. It is a conjugate base of an acetylsalicylic acid.

Applications De Recherche Scientifique

Historical Significance and Modern Applications

- Historical Development : Acetylsalicylic acid was first synthesized in 1897, marking the birth of aspirin. Its use quickly spread worldwide, and it has since continued to attract significant interest for its diverse applications in modern medicine (Walker et al., 2018).

- Cardiovascular Research : Recent findings have re-evaluated the role of acetylsalicylic acid in primary pretreatment of cardiovascular diseases, signaling a shift in its application in this field (Dres. Sofía Noria et al., 2022).

Mechanism of Action and Therapeutic Potential

- Antiplatelet and Antithrombotic Properties : The development of new antiplatelet agents has included chemical modifications of acetylsalicylic acid, maintaining its antiplatelet or antithrombotic properties while also conferring additional pharmacodynamic effects (Brel et al., 2021).

- Chemoprevention of Cancer : Research demonstrates acetylsalicylic acid's potential for cancer prevention, particularly colorectal cancer, with a precision medicine approach being explored to balance its protective benefits against known risks (Drew et al., 2016).

Inhibition of Mitochondrial Respiration

- Impact on Cardiac Mitochondrial Function : Acetylsalicylic acid has been shown to alter cardiac mitochondrial function, which could contribute to both its cardioprotective effects and the toxicity associated with overdose (Nulton-Persson et al., 2004).

Antiviral Properties

- Activity Against Respiratory Viruses : Studies have confirmed the antiviral activity of acetylsalicylic acid against influenza and other respiratory viruses, highlighting its potential in treating viral infections (Glatthaar-Saalmüller et al., 2016).

Epigenetic Regulatory Mechanism

- Inhibition of Lysine Acetyltransferase Activity : Research shows that acetylsalicylic acid inhibits CBP and p300 lysine acetyltransferase activity, indicating its role in epigenetic regulation and potential anticancer activity (Shirakawa et al., 2016).

Immunomodulatory Effects

- Reversal of Endotoxin Tolerance in Vivo : Acetylsalicylic acid has been observed to reverse endotoxin tolerance in humans, shifting the immune response toward a proinflammatory phenotype, which could have implications in treating sepsis-induced immunoparalysis (Leijte et al., 2019).

Diverse Mechanisms and Applications

- Multiple Effects and Applications : The diverse effects and applications of acetylsalicylic acid are attributed to its inhibition of cyclooxygenase enzyme function and other mechanisms of action, demonstrating its multifaceted role in medical research (Pelkonen, 2009).

Propriétés

Nom du produit |

Acetylsalicylate |

|---|---|

Formule moléculaire |

C9H7O4- |

Poids moléculaire |

179.15 g/mol |

Nom IUPAC |

2-acetyloxybenzoate |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/p-1 |

Clé InChI |

BSYNRYMUTXBXSQ-UHFFFAOYSA-M |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-] |

SMILES canonique |

CC(=O)OC1=CC=CC=C1C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)